7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with various functional groups, including chloro, fluoro, methoxy, methyl, and trifluoromethyl groups. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of Substituents: The chloro, fluoro, methoxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ETHYL-3-(4-FLUOROPHENYL)-7-METHOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
- [(2-chloro-6-fluorophenyl)methoxy]urea
Uniqueness
Compared to similar compounds, 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4O3/c1-9-15(25-8-11-13(19)3-2-4-14(11)20)6-5-10-12(18(21,22)23)7-16(24)26-17(9)10/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRKPLBOYPXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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